Product packaging for 4-Bromo-3-tert-butylphenol(Cat. No.:CAS No. 103414-68-2)

4-Bromo-3-tert-butylphenol

Cat. No.: B3345299
CAS No.: 103414-68-2
M. Wt: 229.11 g/mol
InChI Key: SPRUYGDVIXEFQO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of phenolic compounds containing one or more halogen atoms attached to the benzene (B151609) ring. wisdomlib.org These compounds are of significant interest due to their diverse applications and their role as environmental contaminants. rsc.orgoup.com The introduction of a halogen, such as bromine, to the phenol ring alters its electronic properties and reactivity. Phenol itself is highly reactive towards electrophilic aromatic substitution, and the presence of a hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. wikipedia.org

Halogenation is a fundamental transformation in organic synthesis, and the use of bromine and bromo-organic compounds is extensive. nih.gov Halogenated phenols, including 4-Bromo-3-tert-butylphenol, are key building blocks. They can be used to create a variety of other compounds, for example, by undergoing reactions that form phenoxyacetic acids, which have applications as herbicides, or by polymerization to form resinous materials for coatings. google.com The study of halogenated phenols also extends to their potential environmental impact and degradation pathways. rsc.org

Significance of Phenolic Structures in Advanced Organic Synthesis

Phenolic compounds are a cornerstone of organic synthesis, serving as precursors to a vast array of materials and complex molecules. wikipedia.orgresearchgate.net The hydroxyl group on the phenol ring is a powerful activating group, enhancing the ring's nucleophilicity for electrophilic aromatic substitution. wikipedia.org This reactivity allows for the attachment of various functional groups to the aromatic ring. wikipedia.org

Phenols are fundamental to the production of polymers like polycarbonates, epoxies, and phenolic resins such as Bakelite. wikipedia.orgbritannica.com They are also starting materials for pharmaceuticals, detergents, and herbicides. wikipedia.org Substituted phenols, in particular, are crucial as they offer tailored properties and reactivity. wisdomlib.org For instance, the bulky tert-butyl group can act as a positional protecting group, blocking the reactive ortho or para positions to control the regioselectivity of subsequent reactions. This group can later be removed through a retro-Friedel-Crafts process to regenerate the phenol. scientificupdate.com The specific substitution pattern on the phenol ring is therefore integral to designing new synthetic pathways and advanced materials. wisdomlib.org

Historical Development and Evolution of Research on Substituted Phenols

The history of substituted phenols is intrinsically linked to the discovery and study of phenol itself. Phenol was first isolated in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org Pure phenol was isolated in 1841 by the French chemist Auguste Laurent, who also established its structure. wikipedia.orgnih.gov The antiseptic properties of phenol were recognized in the 1860s, marking one of its earliest applications. britannica.comnih.gov

Following the establishment of phenol's structure and initial uses, research expanded to its derivatives. The development of industrial chemistry, particularly the rise of the petrochemical industry, made phenol and its precursors more accessible, moving away from coal tar as the primary source. wikipedia.org This led to extensive investigation into substituted phenols. Early research focused on reactions like halogenation, sulfonation, and acylation to create new compounds. wikipedia.org A significant milestone was the development of phenol-formaldehyde resins, patented as Bakelite in 1909, which demonstrated the industrial potential of phenol derivatives. britannica.com Over the 20th century, research continued to uncover the utility of substituted phenols in diverse areas, from the synthesis of agrochemicals and pharmaceuticals to their use as antioxidants in polymers. scientificupdate.comnih.gov The study of their polymorphic forms and chemical properties further deepened the understanding of these compounds. acs.org

Overview of Current Research Trajectories Involving this compound

Current research involving substituted phenols like this compound is focused on their application as specialized chemical intermediates. The unique combination of a bulky tert-butyl group and a reactive bromine atom makes this compound a strategic starting material for synthesizing more complex molecules with targeted functionalities.

Research trends in halogenated phenols often explore their use in creating materials with desirable properties, such as flame retardants, or as precursors for biologically active compounds like fungicides and herbicides. oup.comgoogle.com The tert-butyl group is widely used in the chemical industry to produce antioxidants, with 2,6-di-tert-butyl-4-methylphenol (BHT) being a prime example. scientificupdate.com The synthesis of tert-butyl phenols is a mature field, typically involving the acid-catalyzed alkylation of a phenol with isobutene. wikipedia.orgvinatiorganics.com

For a compound like this compound, research interest lies in leveraging its specific substitution pattern. The bromine atom provides a site for further functionalization through cross-coupling reactions or other substitutions, while the tert-butyl group influences the molecule's solubility, stability, and steric environment. For example, related tert-butylphenols are used to control the molecular weight of polymers like polycarbonates and epoxy resins, where they act as chain stoppers. wikipedia.org While direct research on this compound is not extensively documented in the provided results, its structure is analogous to intermediates used in the synthesis of agrochemicals and specialty polymers. For instance, 4-tert-butylphenol (B1678320) is a known intermediate in the synthesis of the acaricide spiromesifen (B166731) and the fungicide spiroxamine. guidechem.com Therefore, current research likely involves the use of this compound and similar structures in the development of novel materials and bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
CAS Number 103414-68-2
Appearance Not specified; related compounds are white solids. wikipedia.org
XLogP3 3.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 228.01498 g/mol
Monoisotopic Mass 228.01498 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B3345299 4-Bromo-3-tert-butylphenol CAS No. 103414-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRUYGDVIXEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Bromo 3 Tert Butylphenol

Regioselective Bromination Approaches for Phenolic Substrates

The hydroxyl group of a phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. wvu.edu This inherent reactivity can make achieving selective monobromination challenging, as polysubstitution is often a competing reaction. prepp.instackexchange.com

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of phenols. commonorganicchemistry.com Various brominating agents can be employed, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common. commonorganicchemistry.com

The reaction with Br₂ is a classic method. For instance, 2,6-di-tert-butylphenol (B90309) can be brominated at the 4-position by reacting it with bromine in dichloromethane (B109758) at 0°C to produce 4-bromo-2,6-di-tert-butylphenol (B72302) in good yield. orgsyn.org Similarly, the bromination of 4-tert-butylphenol (B1678320) with bromine in a mixture of chloroform (B151607) and carbon tetrachloride at low temperatures yields 2-bromo-4-tert-butylphenol.

N-Bromosuccinimide (NBS) serves as a milder and more selective source of electrophilic bromine. wikipedia.orgscribd.com It is particularly useful for the bromination of activated aromatic compounds like phenols. wikipedia.orgscribd.com The reaction conditions, including the solvent, can significantly influence the regioselectivity. For example, using NBS in dimethylformamide (DMF) as a solvent often leads to high para-selectivity. wikipedia.org Studies have shown that the bromination of para-substituted phenols with NBS in methanol (B129727) can be highly regioselective for the ortho position. mdpi.com

Starting MaterialBrominating AgentSolventProductYieldReference
2,6-di-tert-butylphenolBr₂Dichloromethane4-bromo-2,6-di-tert-butylphenol76% orgsyn.org
4-tert-butylphenolBr₂Chloroform/Carbon tetrachloride2-bromo-4-tert-butylphenolQuantitative
para-Substituted PhenolsNBSMethanolortho-Brominated phenolsHigh mdpi.com
PhenolNBSDMFpara-BromophenolHigh wikipedia.org

Catalysts play a crucial role in controlling the regioselectivity of bromination by modulating the electrophilicity of the bromine source.

For less reactive aromatic compounds, a Lewis acid catalyst such as ferric bromide (FeBr₃) or ferric chloride (FeCl₃) is often necessary to facilitate bromination. lscollege.ac.injove.com The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. jove.comminia.edu.eg While highly activating substrates like phenol can react without a catalyst, the use of a Lewis acid can sometimes be employed to influence the reaction pathway, though care must be taken to avoid unwanted side reactions. wvu.edulscollege.ac.in

While electrophilic substitution is the primary pathway for phenol bromination, radical mechanisms can also be involved, particularly when using NBS. The Wohl-Ziegler reaction, which typically involves NBS and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄), is primarily used for allylic and benzylic brominations. commonorganicchemistry.comwikipedia.orgscribd.com However, under certain conditions, radical pathways can contribute to the bromination of aromatic rings, although this is less common for phenols where the electrophilic pathway dominates. liberty.edu Some studies have explored radical bromination "on water" using NBS, which can offer an environmentally friendlier approach. researchgate.netresearchgate.net

The choice of solvent has a profound impact on the regioselectivity and extent of bromination. prepp.in In polar, protic solvents like water, phenol can ionize to the more strongly activating phenoxide ion, leading to rapid and often uncontrollable polysubstitution, typically yielding 2,4,6-tribromophenol. prepp.instackexchange.com In contrast, non-polar solvents such as carbon disulfide (CS₂), chloroform, or carbon tetrachloride (CCl₄) moderate the reactivity of the phenol, allowing for more controlled, selective monobromination. prepp.indoubtnut.com Low temperatures further help in controlling the reaction rate. prepp.in The ortho:para ratio of the products can also be significantly influenced by the solvent. rsc.org For example, bromination with NBS in various solvents has shown that the ortho:para ratio is greatly affected by the solvent choice. rsc.org

Solvent PolarityEffect on PhenolTypical Product(s)Reference
High (e.g., Water)Ionization to highly activated phenoxide ionPolysubstitution (e.g., 2,4,6-tribromophenol) prepp.instackexchange.com
Low (e.g., CS₂, CCl₄)Moderated reactivity of the -OH groupMonosubstitution (ortho- and para-bromophenol) prepp.indoubtnut.com

Influence of Catalysis on Bromination Regioselectivity

Tert-Butylation Strategies for Phenolic Compounds

The introduction of a bulky tert-butyl group onto a phenolic ring is typically achieved through Friedel-Crafts alkylation. thieme-connect.com This reaction involves an alkylating agent, such as tert-butyl alcohol or isobutylene, and an acid catalyst. iitm.ac.inresearchgate.net

The tert-butylation of phenol is an important industrial process, yielding products like 2-tert-butylphenol (B146161), 4-tert-butylphenol, and 2,4-di-tert-butylphenol. researchgate.net A variety of acid catalysts can be used, including sulfuric acid, phosphoric acid, and cation exchange resins. iitm.ac.in More recently, solid acid catalysts like zeolites and metal-exchanged pillared montmorillonites have been investigated to overcome the separation difficulties associated with homogeneous catalysts. iitm.ac.inacs.orgresearchgate.net The catalytic activity of these materials is often related to the number and strength of their acid sites. iitm.ac.in For instance, the vapor-phase tert-butylation of phenol over transition metal-exchanged pillared montmorillonites has been studied, with the catalytic activity depending on the surface acidity. iitm.ac.in Another study demonstrated the use of ordered solid acid catalysts like H-Y zeolites and Sc(OTf)₃ supported on MCM-41 for the tert-butylation of phenol in supercritical carbon dioxide, which offered superior performance compared to other reaction media. acs.org

The regioselectivity of tert-butylation is influenced by steric hindrance and reaction conditions. The bulky tert-butyl group generally favors substitution at the less sterically hindered para position. However, ortho-tert-butylation can also be achieved, and various methods have been developed to improve its efficiency and regioselectivity. thieme-connect.com

CatalystAlkylating AgentReaction ConditionsMajor Product(s)Reference
Metal-exchanged pillared montmorillonitestert-butyl alcoholVapor phasetert-Butyl phenols iitm.ac.in
H-Y zeolitesNot specifiedSupercritical CO₂2,4-di-tert-butylphenol acs.org
Sc(OTf)₃/MCM-41Not specifiedSupercritical CO₂2,4,6-tri-tert-butylphenol acs.org
Cation exchange resinstert-butyl alcoholNot specifiedtert-Butyl phenols iitm.ac.in

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto an aromatic ring. In the context of synthesizing precursors to 4-bromo-3-tert-butylphenol, this reaction is crucial for introducing the tert-butyl group to the phenol backbone. The reaction typically involves an alkyl halide or an alcohol as the alkylating agent and a Lewis or Brønsted acid catalyst. rsc.orgresearchgate.net

The alkylation of phenol with tert-butyl alcohol is a well-studied example of a Friedel-Crafts reaction. google.com Traditional catalysts include strong acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃). researchgate.net However, these catalysts can lead to environmental concerns due to the generation of hazardous waste during neutralization and can cause corrosion of equipment. researchgate.net

Modern approaches have focused on developing more benign and reusable catalysts. Zeolites, for instance, have shown significant promise as solid acid catalysts for the tert-butylation of phenol. researchgate.netacs.org Zeolite Beta, in particular, has demonstrated high activity and selectivity for this reaction. researchgate.netacs.org The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) bisulfate and p-toluenesulfonic acid, has also been explored, allowing the reaction to proceed under milder conditions (e.g., 30 °C) with high conversion rates. acs.org

The regioselectivity of the Friedel-Crafts alkylation of phenol is highly dependent on the reaction conditions and the catalyst used. While para-alkylation is often favored, ortho-alkylation can also occur, leading to a mixture of isomers including 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol. google.comacs.org Careful optimization of parameters such as temperature, reactant ratio, and catalyst choice is therefore essential to maximize the yield of the desired isomer. acs.orgacs.org

Catalytic Alkylation with Tertiary Alcohols or Peroxides

Catalytic alkylation using tertiary alcohols or peroxides presents an alternative and often more "green" approach to the Friedel-Crafts reaction. nih.govchemrxiv.org This method can circumvent the use of harsh alkylating agents and aggressive Lewis acids.

A synergistic Brønsted/Lewis acid catalytic system, for example using iron(III) chloride (FeCl₃) and a Brønsted acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), has been shown to effectively catalyze the tert-butylation of phenols with unactivated tertiary alcohols like 2-methyl-2-propanol or with di-tert-butylperoxide. nih.govchemrxiv.org This dual catalytic system enhances the acidity of the Brønsted acid, facilitating the formation of the tert-butyl carbocation for electrophilic attack on the phenol ring. nih.govchemrxiv.org

This methodology offers several advantages, including the use of environmentally more benign and readily available reagents and catalysts. nih.govchemrxiv.org The reaction conditions are often mild, and the selectivity can be controlled. For instance, the alkylation of meta-substituted phenols using this system tends to occur selectively at the less sterically hindered ortho position to the hydroxyl group. nih.govchemrxiv.org

The use of solid acid catalysts like zeolites is also prominent in alkylations with tertiary alcohols. researchgate.netacs.org Zeolite Beta has been identified as a particularly efficient catalyst for the reaction between phenol and tert-butyl alcohol, leading to complete conversion of the limiting reactant. acs.org

Multi-Step Convergent and Divergent Synthetic Pathways

The synthesis of this compound often necessitates multi-step pathways to ensure the correct placement of the bromo and tert-butyl substituents on the phenol ring. These pathways can be designed in a convergent or divergent manner, starting from readily available precursors.

Sequential Halogenation and Alkylation

A common and effective strategy for the synthesis of this compound involves a sequential process of halogenation followed by alkylation, or vice versa. oup.comresearchgate.net The order of these steps is critical for achieving the desired regiochemistry due to the directing effects of the hydroxyl, bromo, and tert-butyl groups.

One reported synthesis starts with the bromination of 2-tert-butylphenol. rsc.org In this approach, 2-tert-butylphenol is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like hexafluoroisopropanol (HFIP) to yield 4-bromo-2-tert-butylphenol. rsc.org However, to obtain the 3-tert-butyl isomer, a different starting material or a rearrangement step would be necessary.

An alternative and more direct route to a related compound, 4-bromo-2,6-di-tert-butylphenol, involves the direct bromination of 2,6-di-tert-butylphenol with molecular bromine in dichloromethane. orgsyn.org This highlights how the existing substitution pattern dictates the position of the incoming electrophile.

For the specific synthesis of this compound, a plausible pathway could involve the tert-butylation of a pre-brominated phenol derivative where the bromine atom directs the incoming tert-butyl group. For example, starting with 3-bromophenol, Friedel-Crafts alkylation could potentially lead to this compound, although controlling the regioselectivity of the alkylation would be a key challenge.

Utilization of Precursors and Functional Group Interconversions

The synthesis of this compound can also be achieved through the strategic use of precursors and functional group interconversions. This approach offers flexibility and can be used to overcome challenges in direct substitution reactions.

One such multi-step synthesis starts from p-tert-butyl benzene (B151609) halide. google.com This process involves nitration of the starting material to introduce a nitro group, followed by reduction of the nitro group to an amine, and finally, a diazotization-hydrolysis sequence to replace the amino group with a hydroxyl group, yielding m-tert-butylphenol. google.com This phenol can then be brominated to give the final product.

Another example is the use of positional protective groups. oup.comresearchgate.net A halo-substituent can be used to block a certain position on the aromatic ring, directing subsequent reactions to other positions. After the desired transformations are complete, the protective halo-substituent can be removed.

Furthermore, the synthesis can start from compounds that already contain some of the required functionalities. For instance, 4-tert-butylphenol is a common starting material in organic synthesis and can be brominated to introduce the bromine atom. lookchem.com However, direct bromination of 4-tert-butylphenol would likely lead to bromination at the ortho position to the hydroxyl group due to its strong activating and directing effect. Therefore, a more elaborate strategy involving protecting groups or rearrangement reactions might be necessary to achieve the desired this compound structure.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on developing more environmentally benign processes that are safer, more efficient, and generate less waste. Current time information in Bangalore, IN.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. whiterose.ac.uk Reactions with high atom economy are preferred as they generate fewer byproducts and less waste.

In the context of synthesizing this compound, traditional methods often have poor atom economy. For example, classical Friedel-Crafts alkylations using stoichiometric amounts of Lewis acids generate significant amounts of waste during workup and neutralization. researchgate.net Similarly, some bromination reactions using molecular bromine can have a low atom economy, with up to 50% of the bromine ending up as hydrogen bromide (HBr) byproduct. researchgate.net

To improve atom economy and minimize waste, several strategies are being employed:

Catalytic Processes: The use of catalysts, especially heterogeneous and recyclable catalysts like zeolites, is a cornerstone of green synthesis. researchgate.netwhiterose.ac.uk Catalytic reactions require only a small amount of the catalyst, which can often be recovered and reused, thus reducing waste. The catalytic alkylation of phenols with tertiary alcohols or peroxides is a prime example of this approach. nih.govchemrxiv.org

Alternative Reagents: The development and use of greener reagents can significantly improve the environmental profile of a synthesis. For instance, using N-bromosuccinimide (NBS) as a brominating agent can be an alternative to molecular bromine, although NBS itself is prepared from bromine. researchgate.net More advanced methods explore in-situ generation of the brominating species or the use of oxidizing agents like hydrogen peroxide in combination with a bromide source, which can lead to higher atom economy. tandfonline.com

Solvent Selection: The choice of solvent has a major impact on the sustainability of a chemical process. The use of greener solvents, or even solvent-free conditions, is highly desirable. whiterose.ac.uk Research into deep eutectic solvents for phenol alkylation is a step in this direction. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.

Development of Environmentally Benign Reaction Media

The development of synthetic routes for this compound has increasingly focused on the principles of green chemistry, emphasizing the use of environmentally benign reaction media to minimize hazardous waste and improve safety and efficiency. Traditional bromination and alkylation processes often rely on volatile and toxic organic solvents, leading to significant environmental concerns. Research has therefore shifted towards exploring greener alternatives such as water, ionic liquids, and solvent-free systems.

A significant advancement in this area is the use of aqueous media for bromination reactions. researchgate.net Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net One such approach involves an H2O2–HBr system in an aqueous medium, which provides an efficient method for the bromination of activated aromatic molecules at ambient temperature without the need for an added metal or acid catalyst. researchgate.net This system offers mild reaction conditions, a straightforward isolation procedure, and utilizes inexpensive reagents, presenting a viable alternative to traditional brominating protocols. researchgate.net

Another eco-friendly protocol employs boric acid as a recyclable catalyst, potassium bromide (KBr) as the bromide source, and hydrogen peroxide (H2O2) as the oxidant. tandfonline.com This reaction can be effectively carried out at room temperature using water for liquid substrates or ethanol (B145695) for solid substrates. tandfonline.com The methodology is noted for its high yields, mild reaction conditions, and high selectivity. tandfonline.com The use of H2O2 is particularly advantageous as its only byproduct is water. researchgate.net The boric acid catalyst is inexpensive, safe to handle, and can be recycled, further enhancing the green credentials of the process. tandfonline.com

The table below summarizes the findings for the boric acid-catalyzed bromination of phenol, a model substrate, highlighting the optimization of reaction conditions in a green solvent system.

EntryCatalyst (mol%)Temperature (°C)TimeYield (%)
10Room Temp3 h50
25Room Temp20 min75
3558 h52
456520 min80 (71% p-isomer)

Data derived from studies on the boric acid-catalyzed bromination of phenol in water. tandfonline.com

Ionic liquids (ILs) have also emerged as a promising class of environmentally benign alternative reaction media. rasayanjournal.co.in Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive replacements for volatile organic solvents. rasayanjournal.co.inijarse.com In the context of synthesizing the precursor, 3-tert-butylphenol (B181075), Brønsted acidic ionic liquids with sulfonic acid functionalities have been successfully used as both catalyst and solvent for the alkylation of phenol with tert-butyl alcohol. ijarse.comnih.gov For instance, N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663) has been employed to achieve good conversion and selectivity in the tert-butylation of phenol. rasayanjournal.co.in The use of such ILs can simplify product separation and catalyst recovery, aligning with green chemistry principles. rasayanjournal.co.in

The table below presents data on the tert-butylation of phenol using an ionic liquid catalyst, demonstrating the influence of reaction parameters.

ParameterCondition 1Selectivity for 2,4-DTBP (%)Condition 2Selectivity for 2,4-DTBP (%)
Molar Ratio (Phenol:TBA)1:2-1:3Max. Selectivity
Temperature60°C17.2380°C56.77
Agitation Speed800 rpm35.80200 rpm56.77

Data from the alkylation of phenol with tert-butyl alcohol using (1-(4-sulfonic acid) butyl triethylammonium p-toulene sulfonic acid) ionic liquid. ijarse.com 2,4-DTBP refers to 2,4-di-tert-butylphenol.

Furthermore, phase transfer catalysis (PTC) is recognized as a viable environmentally friendly technique for synthesizing related compounds under heterogeneous conditions. bcrec.id This method can enhance reaction rates and yields while often using aqueous and organic phases, reducing the need for bulk organic solvents. bcrec.id The synthesis of derivatives like 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol has been demonstrated using a multi-site phase transfer catalyst in a solid-liquid system, highlighting the potential of PTC in green synthesis strategies. bcrec.id

Collectively, these developments in reaction media, from aqueous systems and recyclable catalysts to ionic liquids and phase transfer catalysis, represent crucial steps towards establishing more sustainable and environmentally responsible synthetic pathways for this compound and its precursors.

Chemical Reactivity and Advanced Transformations of 4 Bromo 3 Tert Butylphenol

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C4 position of the phenol (B47542) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. The reactivity in these transformations is influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the adjacent tert-butyl group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.org For 4-bromo-3-tert-butylphenol, this reaction provides a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. The general reaction involves the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. While boronic acids are common, more stable alternatives like organotrifluoroborates or MIDA boronates can also be employed to overcome issues like protodeboronation. rsc.orgnih.gov

Representative Suzuki-Miyaura Coupling Conditions

Catalyst/Precatalyst Ligand Base Solvent Temperature Notes
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-100 °C Effective for sterically hindered aryl bromides.
Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 100 °C Broad applicability for various aryl halides.
Pd(PPh₃)₄ (none) Na₂CO₃ Toluene/Ethanol (B145695)/H₂O Reflux Classical conditions, suitable for many substrates.

This table represents typical conditions used for Suzuki-Miyaura couplings of aryl bromides and is illustrative of conditions that would be applicable to this compound.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. The reaction typically proceeds with trans selectivity. organic-chemistry.org For this compound, this would lead to the formation of 4-vinyl-3-tert-butylphenol derivatives. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. libretexts.org The choice of phosphine (B1218219) ligands or the use of phosphine-free systems can significantly impact the reaction's efficiency. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is invaluable for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgresearchgate.net The coupling of this compound with various terminal alkynes would yield functionalized 4-alkynyl-3-tert-butylphenols.

Typical Heck and Sonogashira Coupling Parameters

Reaction Catalyst System Base Solvent Temperature
Heck Pd(OAc)₂, PPh₃ Et₃N DMF or Acetonitrile 80-140 °C
Heck Pd/C NaOAc NMP 120-150 °C
Sonogashira Pd(PPh₃)₂Cl₂, CuI Et₃N or Piperidine THF or DMF Room Temp. to 65 °C

| Sonogashira (Cu-free) | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Acetonitrile | 80 °C |

This table provides an overview of common conditions for Heck and Sonogashira reactions with aryl bromides, which are applicable to the target compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov It is known for its high functional group tolerance and broad substrate scope. organic-chemistry.orgnih.gov Modern catalyst systems, often employing bulky biarylphosphine ligands such as CPhos, have enabled the efficient coupling of sterically demanding aryl bromides at room temperature. organic-chemistry.orgmit.edu These advanced catalysts effectively promote the desired reductive elimination over side reactions like β-hydride elimination. nih.govmit.edu The reaction of this compound with an organozinc reagent under Negishi conditions would provide a versatile route to various alkylated or arylated phenol derivatives.

Other organometallic approaches, such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents), also provide pathways for C-C bond formation at the bromine center, each with its own specific advantages and substrate compatibility. The Negishi reaction, however, is often favored due to the generally lower toxicity of the organozinc reagents compared to organotins. nih.gov

Key Catalyst Systems for Negishi Coupling of Aryl Bromides

Catalyst/Precatalyst Ligand Reactant Solvent Temperature
Pd(OAc)₂ CPhos R-ZnBr THF/Toluene Room Temp.
Pd₂(dba)₃ P(t-Bu)₃ R-ZnCl THF Room Temp.

This table highlights modern and classical catalyst systems for the Negishi coupling of aryl bromides. nih.govorganic-chemistry.orgpitt.edu

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, allowing for transformations such as etherification, esterification, and oxidation.

Etherification: The hydroxyl group of this compound can be readily converted into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction provides access to a wide array of aryl ethers. For example, a patented process describes the vapor-phase bromination of 3-alkyl phenol ethers to produce 4-bromo-3-alkyl phenol ethers, illustrating a related transformation. google.com

Esterification: Phenolic esters can be synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The reaction with an acyl chloride is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. These esterification reactions are generally high-yielding and provide stable ester products.

Summary of Hydroxyl Group Functionalization

Transformation Reagents Base Solvent
Etherification Alkyl Halide (e.g., CH₃I, C₂H₅Br) K₂CO₃ or NaOH Acetone, DMF, or Acetonitrile
Esterification Acyl Chloride (e.g., CH₃COCl) Pyridine or Et₃N Dichloromethane (B109758) or THF

| Esterification | Carboxylic Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Pyridine or DMAP (cat.) | (none) or Dichloromethane |

This table summarizes standard laboratory conditions for the etherification and esterification of phenols.

Phenols, particularly those with sterically bulky groups at the ortho positions, are known to undergo one-electron oxidation to form persistent phenoxyl radicals. scholaris.ca The tert-butyl group at the C3 position (ortho to the hydroxyl group) in this compound provides significant steric shielding. This hindrance slows down subsequent dimerization or disproportionation reactions, thereby increasing the lifetime of the corresponding phenoxyl radical. scholaris.cacdnsciencepub.com

The oxidation can be achieved using various chemical oxidizing agents, such as potassium ferricyanide (B76249) in a basic medium, or lead dioxide. rsc.org The resulting 4-bromo-3-tert-butylphenoxyl radical is a free radical species where the unpaired electron is delocalized across the π-system of the aromatic ring, with significant spin density at the oxygen atom and the ortho and para positions. scholaris.ca These stable radicals are of interest in studies of reaction mechanisms, as antioxidants, and in materials science. nih.gov While 2,4,6-trisubstituted phenols with tert-butyl groups at both ortho positions form exceptionally stable radicals, the mono-ortho-substitution in this compound still imparts considerable stability compared to unhindered phenols. cdnsciencepub.comnih.gov

Mechanistic Investigations of O-H Bond Cleavage

The O-H bond in this compound can undergo cleavage through two primary pathways: homolytic and heterolytic fission.

Heterolytic Cleavage: This pathway involves the asymmetrical breaking of the O-H bond, where one fragment retains the entire bonding pair of electrons. This can result in the formation of a phenoxide anion and a proton (acidic dissociation) or a cationic species and a hydride ion, though the former is far more common for phenols. The acidity of the phenol, represented by its pKa value, is a measure of the ease of heterolytic cleavage to form the phenoxide ion. The substituents on the aromatic ring significantly influence the acidity. The tert-butyl group, being electron-donating, tends to decrease the acidity (increase the pKa) of the phenol, making it a weaker acid compared to unsubstituted phenol. Conversely, the electron-withdrawing bromo group increases the acidity (decreases the pKa). The net effect on the acidity of this compound will be a balance of these opposing electronic effects.

Mechanistic studies on the O-H bond cleavage of phenols are often conducted using techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient phenoxyl radicals formed during homolysis. Computational studies using density functional theory (DFT) are also employed to calculate BDEs and to model the transition states of reactions involving O-H bond cleavage.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, with the regiochemical outcome dictated by the directing effects of the existing hydroxyl, bromo, and tert-butyl substituents.

Further Halogenation Reactions

Further halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The positions of substitution are governed by the activating and directing effects of the hydroxyl group and the steric hindrance imposed by the bulky tert-butyl group. The hydroxyl group is a strongly activating, ortho-, para-director. In this compound, the para position relative to the hydroxyl group is already occupied by the bromine atom. Therefore, incoming electrophiles are directed to the ortho positions (C2 and C6).

However, the large tert-butyl group at the C3 position creates significant steric hindrance at the adjacent C2 position. Consequently, electrophilic attack is more likely to occur at the less sterically hindered C6 position.

For example, in the bromination of 3-tert-butylphenol (B181075), the major product is 6-bromo-3-tert-butylphenol, highlighting the directing influence of the hydroxyl group to the ortho position and the steric preference for the less hindered site. A similar outcome would be expected for the chlorination or iodination of this compound, leading predominantly to the formation of 2-chloro-4-bromo-5-tert-butylphenol or 2-iodo-4-bromo-5-tert-butylphenol, respectively.

Nitration and Reduction Strategies

Nitration of this compound introduces a nitro (-NO2) group onto the aromatic ring. The regioselectivity of this reaction is also governed by the interplay of electronic and steric effects. The powerful activating effect of the hydroxyl group directs the incoming nitronium ion (NO2+) to the positions ortho to it (C2 and C6). As with halogenation, the steric bulk of the tert-butyl group at C3 is expected to favor substitution at the C6 position, leading to the formation of 4-bromo-3-tert-butyl-6-nitrophenol as the major product.

It is important to consider the possibility of nitro-debromination, where the bromine atom at C4 is replaced by a nitro group. This ipso-substitution is known to occur in the nitration of some brominated aromatic compounds, particularly when the position is activated by other substituents. The reaction conditions, such as the concentration of nitric and sulfuric acid, can influence the extent of nitro-debromination versus regular aromatic nitration.

The resulting nitro-substituted phenol can then be reduced to the corresponding aminophenol. Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like tin or iron in acidic media). These reduction strategies would convert 4-bromo-3-tert-butyl-6-nitrophenol into 6-amino-4-bromo-3-tert-butylphenol, a potentially valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Alkylation and Acylation of the Aromatic Nucleus

Friedel-Crafts alkylation and acylation reactions can be used to introduce alkyl and acyl groups onto the aromatic ring of this compound.

Alkylation: In Friedel-Crafts alkylation, an alkyl halide or an alkene is reacted with the phenol in the presence of a Lewis acid catalyst (e.g., AlCl3) or a Brønsted acid. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Given that the para position is blocked, alkylation will occur at the ortho positions (C2 and C6). Due to the steric hindrance from the adjacent tert-butyl group, alkylation is expected to be more favorable at the C6 position.

Acylation: Friedel-Crafts acylation involves the reaction of the phenol with an acyl halide or an anhydride in the presence of a Lewis acid. Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). O-acylation is typically faster (kinetic control), while C-acylation is thermodynamically more stable. The reaction conditions determine the major product. O-acylation is favored in the absence of a strong Lewis acid or in the presence of a base, while C-acylation is promoted by the use of a Lewis acid catalyst, which can also catalyze the Fries rearrangement of the initially formed O-acylated product to the C-acylated isomer. For this compound, C-acylation would be directed to the C6 position due to steric and electronic factors.

Reaction TypeReagentsExpected Major Product(s)
Further BrominationBr2, FeBr32,4-Dibromo-5-tert-butylphenol
NitrationHNO3, H2SO44-Bromo-3-tert-butyl-6-nitrophenol
Reduction of NitroH2, Pd/C6-Amino-4-bromo-3-tert-butylphenol
Friedel-Crafts AlkylationR-X, AlCl36-Alkyl-4-bromo-3-tert-butylphenol
Friedel-Crafts AcylationRCOCl, AlCl36-Acyl-4-bromo-3-tert-butylphenol

Reactions Involving the tert-Butyl Group and Steric Effects

The tert-butyl group is not merely a passive substituent; its significant steric bulk plays a crucial role in directing the outcomes of various reactions.

Steric Hindrance Effects on Reactivity and Regioselectivity

The tert-butyl group, with its large spatial requirement, exerts a profound steric hindrance effect on the reactivity of adjacent and nearby positions on the aromatic ring of this compound. nih.gov This steric hindrance is a key determinant of regioselectivity in electrophilic aromatic substitution reactions. nih.govstackexchange.com

As discussed in the preceding sections, electrophilic attack is strongly disfavored at the C2 position, which is ortho to the activating hydroxyl group but also adjacent to the bulky tert-butyl group. stackexchange.com The approach of an electrophile to this position is sterically hindered, leading to a significant preference for substitution at the alternative, less hindered ortho position (C6). This effect is consistently observed in halogenation, nitration, alkylation, and acylation reactions.

The steric hindrance of the tert-butyl group also influences the reactivity of the hydroxyl group itself. While the electronic effect of the tert-butyl group is to increase the electron density on the oxygen atom, its steric bulk can hinder the approach of reagents to the hydroxyl group, potentially slowing down reactions such as O-acylation or etherification, especially with bulky reagents.

Potential Rearrangements under Specific Conditions

Under specific reaction conditions, the structural framework of this compound can be susceptible to molecular rearrangements, leading to the formation of isomeric products. These transformations are often driven by the formation of more stable intermediates or final products and are typically catalyzed by acids or initiated by photochemical means. The substitution pattern of this compound, featuring a bulky tert-butyl group and an electron-withdrawing bromine atom, plays a significant role in the feasibility and outcome of such rearrangements.

Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a chemical reaction where a cyclohexadienone rearranges to form a substituted phenol, typically in the presence of an acid. wikipedia.orgslideshare.net The driving force for this reaction is the formation of a stable aromatic system. pw.live The mechanism generally involves the protonation of the carbonyl oxygen of the dienone, followed by the migration of a substituent to an adjacent carbon, leading to a carbocation that can then aromatize by losing a proton. pw.live

While this compound is itself a phenol, the reverse reaction, known as the phenol-dienone rearrangement, can occur under certain electrophilic substitution conditions. pw.live In the context of this compound, if subjected to strong acid and oxidizing conditions, there is a potential for the migration of the tert-butyl group. However, the dienone-phenol rearrangement is more classically observed with 4,4-disubstituted cyclohexadienones, which rearrange to 3,4-disubstituted phenols. wikipedia.org

Fries Rearrangement

A more directly applicable potential rearrangement for this compound is the Fries rearrangement. This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid. wikipedia.orgsigmaaldrich.com The reaction is selective for the ortho and para positions relative to the hydroxyl group. wikipedia.org

For this compound to undergo a Fries rearrangement, it must first be converted to its corresponding ester, for example, through acylation of the phenolic hydroxyl group to form 4-bromo-3-tert-butylphenyl acetate. Upon treatment with a Lewis acid, the acyl group can migrate from the ester oxygen to the aromatic ring.

The mechanism proceeds through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. byjus.com In the case of the 4-bromo-3-tert-butylphenyl ester, there are two potential positions for the acyl group to migrate to: the ortho position (C2) and the other ortho position (C6) relative to the hydroxyl group. The para position (C4) is already substituted with a bromine atom.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. byjus.com Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com Given that the para position is blocked in this compound, migration would be directed to the available ortho positions. Steric hindrance from the adjacent tert-butyl group at C3 might influence the distribution between the C2 and C6 positions.

A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism to yield similar products. wikipedia.org

Jacobsen Rearrangement

The Jacobsen rearrangement involves the migration of an alkyl group in a polyalkyl- or polyhalobenzenesulfonic acid. wikipedia.orglibretexts.org This reaction is typically observed with benzene (B151609) rings that have at least four substituents. wikipedia.orglibretexts.org Given that this compound is a disubstituted benzene derivative (in terms of non-hydroxyl substituents), the classic Jacobsen rearrangement is not directly applicable. For this rearrangement to be a possibility, the aromatic ring of this compound would need to undergo further substitution reactions to meet the structural requirements.

Table of Potential Rearrangements and Conditions

Rearrangement TypeRequired SubstrateTypical ConditionsPotential Products from a this compound Derivative
Fries RearrangementPhenolic Ester (e.g., 4-Bromo-3-tert-butylphenyl acetate)Lewis Acid (e.g., AlCl₃) or Brønsted Acid; Heat sigmaaldrich.comOrtho-hydroxy aryl ketones (e.g., 2-Acetyl-4-bromo-5-tert-butylphenol and 2-Acetyl-6-bromo-5-tert-butylphenol)
Photo-Fries RearrangementPhenolic EsterUV Light wikipedia.orgMixture of ortho- and para-hydroxy aryl ketones (ortho-products would predominate as para is blocked)
Dienone-Phenol RearrangementSubstituted CyclohexadienoneAcid catalysis slideshare.netNot directly applicable, but the reverse (phenol-dienone) is a possibility under specific electrophilic conditions.
Jacobsen RearrangementPolyalkyl- or Polyhalobenzenesulfonic AcidSulfuric Acid wikipedia.orgNot directly applicable due to insufficient substitution on the benzene ring. libretexts.org

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

The presence of a reactive bromine atom and a phenolic hydroxyl group allows for a range of chemical modifications, positioning 4-Bromo-3-tert-butylphenol as a key starting material for more intricate molecular architectures.

In the realm of fine chemical synthesis, substituted phenols such as this compound are instrumental in constructing complex molecular frameworks. The bromine atom on the aromatic ring is particularly amenable to carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and advanced materials. nih.govlibretexts.org The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.org

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, the reactivity of the carbon-bromine bond is well-established. For instance, related compounds like 4-bromotoluene (B49008) have been successfully employed in Suzuki coupling reactions to produce biphenyl (B1667301) derivatives. researchgate.net This suggests that this compound can similarly be used to synthesize a variety of substituted biphenyls by reacting it with different arylboronic acids. These resulting biphenyl structures can serve as key intermediates in the synthesis of pharmaceuticals, liquid crystals, and other high-value chemicals. google.com

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

Reactant 1Reactant 2 (Arylboronic Acid)CatalystBaseProduct (Substituted Biphenyl)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃3-tert-Butyl-4-hydroxybiphenyl
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃3-tert-Butyl-4'-methoxy-4-hydroxybiphenyl
This compound3-Pyridinylboronic acidPd(OAc)₂K₃PO₄3-(3-tert-Butyl-4-hydroxyphenyl)pyridine

This table represents potential reactions based on established Suzuki-Miyaura coupling methodologies.

Phenolic compounds are fundamental starting materials for the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. nih.gov While direct evidence for the large-scale use of this compound in commercial agrochemical production is limited in public literature, its structural motifs are present in various active compounds. The synthesis of these agrochemicals often involves multi-step processes where the specific substitution pattern of the starting phenol (B47542) is crucial for the final product's efficacy.

The chemical reactivity of this compound allows for its incorporation into larger molecules through reactions targeting the hydroxyl group (e.g., etherification, esterification) or the aromatic ring (e.g., further substitution, coupling reactions). For example, the synthesis of some fungicides and herbicides involves the coupling of phenolic units. ambeed.com The bromo and tert-butyl groups on the ring can influence the molecule's lipophilicity and its interaction with target enzymes or receptors, from a purely chemical structure-activity relationship perspective.

Application in Polymer Chemistry and Materials Science

The functional groups of this compound also lend themselves to applications in the field of polymer chemistry, where it can be incorporated into polymer chains to modify their properties or to create entirely new materials.

Substituted phenols can be used as monomers in the synthesis of polyphenols and other polymers. For instance, 4-tert-butylphenol (B1678320) is used in the enzymatic polymerization catalyzed by horseradish peroxidase (HRP) to produce polyphenol resins. nih.gov It is plausible that this compound could also be subjected to similar oxidative coupling polymerizations.

Furthermore, it could potentially be used as a comonomer in copolymerization reactions with other phenols or monomers to create polymers with tailored properties. For example, the copolymerization of 4-tert-butylphenol with 4-ferrocenylphenol has been demonstrated. nih.gov The incorporation of the bromo and tert-butyl groups from this compound into a polymer backbone could enhance properties such as thermal stability, flame retardancy (due to the bromine content), and chemical resistance.

In polymerization reactions, monofunctional molecules can act as chain terminators, controlling the molecular weight of the resulting polymer. 4-tert-Butylphenol, being a monofunctional phenol, is known to act as a chain stopper or "endcapper" in the production of polycarbonate and other resins. nih.gov This function is crucial for achieving the desired molecular weight and, consequently, the desired physical properties of the polymer.

Given its single hydroxyl group, this compound can also be expected to function as a chain terminator. The presence of the bulky tert-butyl group and the bromine atom may offer additional control over the polymerization process and could also impart specific end-group functionalities to the polymer chains, potentially influencing their final properties and applications.

Phenolic and epoxy resins are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. core.ac.uksci-hub.se Substituted phenols are key components in the synthesis of these resins.

Phenolic Resins: Para-tertiary-butylphenol formaldehyde (B43269) resins (PTBP-FR) are a significant class of phenolic resins known for their oil-solubility and adhesive properties. sci-hub.se These are typically produced by the condensation reaction of p-tert-butylphenol with formaldehyde. sci-hub.se By substituting or co-reacting with this compound, it may be possible to produce modified phenolic resins. The incorporation of bromine would be expected to enhance the flame-retardant properties of the resulting resin. Patents describe the synthesis of alkylphenolic resins using various substituted phenols to improve properties like softening point and reduce the content of free phenol. google.com

Epoxy Resins: Epoxy resins are often synthesized by reacting a polyhydric phenol with epichlorohydrin (B41342). google.comgoogle.com The most common example is the reaction of bisphenol A with epichlorohydrin. Monofunctional phenols can be used to modify these resins. 4-tert-Butylphenol can react with epichlorohydrin to form a glycidyl (B131873) ether, which can then be incorporated into epoxy resin formulations. nih.gov Similarly, this compound can be reacted with epichlorohydrin to produce its corresponding glycidyl ether. This derivative could be used as a reactive diluent or a modifier in epoxy resin systems to introduce bromine for flame retardancy and to control the cross-linking density. The synthesis of halogenated epoxy resins, such as those from tetrabromobisphenol-A (TBBPA), is a well-established method for producing flame-retardant materials. nih.gov

Utilization in Catalysis and Ligand Design

The design of effective catalysts and ligands is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. Phenolic compounds, particularly those with bulky substituents, are often employed as ligands for metal centers or as precursors to organocatalysts. The electronic and steric properties of "this compound" make it a candidate for such applications; however, specific research into its use in these areas is limited.

Bulky aluminum-based Lewis acids, such as methylaluminum bis(phenoxide) compounds, are powerful catalysts in organic synthesis, known for their ability to promote a variety of chemical transformations. A well-known example is Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is derived from the isomeric 4-bromo-2,6-di-tert-butylphenol (B72302). This catalyst is valued for its steric bulk and strong Lewis acidity, which allows for selective reactions, such as the rearrangement of epoxides to carbonyl compounds.

However, a review of available scientific literature and patent databases does not yield specific examples or detailed research findings on the synthesis or application of a methylaluminum bis(phenoxide) catalyst derived from This compound . The distinct steric and electronic environment of the 3-tert-butyl isomer compared to the 2,6-di-tert-butyl isomer would likely result in a catalyst with different reactivity and selectivity profiles. The absence of published research in this specific area suggests that the catalytic potential of a hypothetical methylaluminum bis(4-bromo-3-tert-butylphenoxide) remains an unexplored field of study.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field within catalysis. Phenolic derivatives can act as organocatalysts, for example, in reactions that are sensitive to Brønsted acidity or through the formation of hydrogen bonds to activate substrates.

Advanced Spectroscopic and Analytical Methodologies for Studying Reactions and Derivatives

In Situ Reaction Monitoring Techniques

In situ, or real-time, monitoring allows chemists to observe a reaction as it happens, providing a continuous stream of data without altering the reaction system by taking samples. This approach is invaluable for understanding complex reaction pathways and identifying transient intermediates.

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for gaining a deep understanding of reaction mechanisms. researchgate.net

Real-Time Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, can track the concentration of reactants, products, and intermediates in real-time. mt.comrsc.org For reactions involving 4-Bromo-3-tert-butylphenol, key functional group vibrations would be monitored. The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) could indicate derivatization of the hydroxyl group, while changes in the aromatic C-H and C-Br regions would signal modifications to the benzene (B151609) ring. chemicalbook.comresearchgate.net By profiling the appearance and disappearance of specific peaks over time, a detailed mechanistic picture can be constructed. mt.com

Interactive Table: Key IR Bands for Monitoring Reactions of this compound This table is based on typical vibrational frequencies for substituted phenols and bromoarenes.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Information Gained
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Disappearance indicates reaction at the hydroxyl site (e.g., etherification, esterification).
Aromatic Ring C=C Stretch 1450 - 1600 Shifts in peak position or intensity can indicate changes in ring substitution.
tert-Butyl C-H Bending 1365 - 1395 Generally stable, serves as an internal reference.

Real-Time NMR Spectroscopy: While less common for routine monitoring than IR, in situ NMR provides unparalleled structural detail. researchgate.net A reaction can be run directly in an NMR tube, and spectra can be acquired at set intervals. This allows for the unambiguous identification of all hydrogen- (¹H NMR) and carbon-bearing (¹³C NMR) species in the solution, including starting materials, intermediates, and final products. For this compound, one could observe the shifts in the aromatic proton signals or the appearance of new signals corresponding to a newly introduced functional group, providing definitive evidence for the reaction pathway.

UV-Visible spectroscopy is a straightforward and effective method for studying the kinetics of chemical reactions. sapub.org The principle relies on Beer's Law, where the absorbance of light by a molecule is proportional to its concentration. thermofisher.com For reactions of this compound, particularly those involving a change in the aromatic system's conjugation (like oxidation or certain substitution reactions), this technique is highly applicable.

The process involves monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to a reactant or product over time. thermofisher.com For instance, in a photocatalytic degradation study of a related compound, 4-tert-butylphenol (B1678320), changes in the UV spectrum were used to calculate the reaction rate. researchgate.net A similar approach could be used for this compound. By plotting concentration (derived from absorbance) versus time, the reaction order and the rate constant (k) can be determined. thermofisher.com

Chromatographic Analysis of Reaction Mixtures and Products

Chromatography is essential for separating the components of a complex reaction mixture, allowing for both qualitative identification (profiling) and quantitative measurement (purity and yield).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for identifying the products formed in a reaction.

GC-MS: This method is ideal for analyzing volatile and thermally stable compounds. analytice.com A reaction mixture containing derivatives of this compound would first be separated based on boiling point and polarity on the GC column. Each separated component then enters the mass spectrometer, which provides a molecular weight and a unique fragmentation pattern, acting as a molecular fingerprint for identification. nih.govoiv.int

LC-MS: For products that are less volatile, thermally sensitive, or have a high molecular weight, LC-MS is the preferred method. researchgate.net Separation occurs based on the components' affinity for the column's stationary phase and the liquid mobile phase. The coupled mass spectrometer then provides the necessary mass information for identification. This is particularly useful for analyzing bromophenols in various matrices. researchgate.net

Interactive Table: Hypothetical Product Profiling for a Reaction of this compound

Hypothetical Product Reaction Type Probable Analytical Technique Rationale
3-tert-Butylphenol (B181075) Debromination GC-MS Product is volatile and readily analyzed by GC.
4-Bromo-3-tert-butylanisole O-Methylation GC-MS The resulting ether is typically volatile enough for GC analysis.
4-Bromo-3-tert-butylphenyl acetate Esterification LC-MS or GC-MS Depending on volatility, either technique could be suitable.

High-Performance Liquid Chromatography (HPLC) is the standard for quantitatively assessing the outcome of a reaction. nih.gov By using a calibrated detector (commonly UV), HPLC can accurately measure the concentration of each component in a mixture.

To determine purity, a sample of the isolated product is analyzed. The area of the main product peak relative to the total area of all peaks gives the purity, often expressed as a percentage. For instance, the purity of a related compound, 4-Bromo-2,6-di-tert-butylphenol (B72302), is specified as a minimum of 98% by HPLC. calpaclab.com To calculate the reaction yield, the reaction mixture is analyzed to quantify the amount of product formed relative to the initial amount of the limiting reactant, this compound.

Interactive Table: Example HPLC Method for Purity Analysis

Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water Gradient Elutes compounds with varying polarities from the column.
Flow Rate 1.0 mL/min Ensures efficient separation and reasonable analysis time.
Detector UV at ~280 nm Phenolic compounds strongly absorb UV light around this wavelength for detection. sielc.com

| Injection Volume | 10 µL | A small, precise volume for quantitative analysis. |

Structural Elucidation of Novel Derivatives

When a new derivative of this compound is synthesized, a combination of spectroscopic methods is required to unambiguously determine its structure. sigmaaldrich.com

Mass Spectrometry (MS): Obtained from GC-MS or LC-MS analysis, MS provides the molecular weight of the new compound from the molecular ion peak. The fragmentation pattern gives clues about the molecule's structure, such as the loss of a tert-butyl group or a bromine atom.

Infrared (IR) Spectroscopy: IR confirms the presence or absence of key functional groups. For example, if the hydroxyl group of this compound is converted to an ether, the characteristic broad O-H peak will disappear from the IR spectrum, and a new C-O-C ether stretch will appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for detailed structural mapping.

¹H NMR: Shows the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. A new derivative would exhibit predictable changes, such as the appearance of methoxy (B1213986) protons (~3.8 ppm) in an anisole (B1667542) derivative.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the complete and definitive assembly of the molecular puzzle.

By combining the data from these techniques, researchers can confidently assign the correct structure to a novel derivative of this compound.

Advanced NMR Techniques (e.g., COSY, TOCSY) for Complex Structures

Two-dimensional (2D) NMR experiments are powerful for elucidating the complex structures of substituted aromatic compounds like this compound. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are particularly valuable for assigning the signals of protons on the benzene ring. oxinst.comoxinst.com

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment is one of the most fundamental 2D NMR techniques used to identify protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). oxinst.comnanalysis.com The spectrum displays the standard one-dimensional ¹H NMR spectrum on the diagonal, while off-diagonal peaks, or "cross-peaks," indicate a coupling interaction between two distinct protons. nanalysis.com For this compound, COSY is instrumental in identifying adjacent protons on the aromatic ring. For example, a cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their vicinity. The proton at position 2 (H-2) would not show a correlation to H-6 due to the larger number of bonds separating them, helping to definitively assign its position relative to the other ring protons.

Total Correlation Spectroscopy (TOCSY) : The TOCSY experiment extends the capabilities of COSY by revealing correlations between all protons within a single, unbroken network of spin couplings, not just those that are directly coupled. nanalysis.comlibretexts.org This is achieved by adding a special mixing period to the pulse sequence, which allows magnetization to be relayed along an entire chain of coupled protons. libretexts.org In the case of this compound, the three protons on the aromatic ring (H-2, H-5, and H-6) constitute a single spin system. A TOCSY experiment would therefore show cross-peaks not only between the directly coupled H-5 and H-6 but also between H-2 and H-6, even though they are four bonds apart and their direct coupling is typically too weak to be seen in a COSY spectrum. oxinst.com This provides a comprehensive map of the entire proton network on the phenyl ring. libretexts.org The large singlet signal from the nine equivalent protons of the tert-butyl group would show no cross-peaks, confirming its isolation from the aromatic spin system.

The following table outlines the expected ¹H NMR and 2D NMR correlations for this compound.

Table 1: Predicted ¹H NMR and 2D NMR Data for this compound This table is interactive. Click on the headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity COSY Cross-Peaks TOCSY Cross-Peaks
tert-butyl (9H) ~1.4 Singlet (s) None None
OH (1H) Variable (broad s) Broad Singlet None None
H-5 (1H) ~6.8 Doublet of Doublets (dd) H-6 H-6, H-2
H-6 (1H) ~7.2 Doublet (d) H-5 H-5, H-2

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the exact positions of all atoms in the molecule can be determined. nih.gov

For this compound, obtaining X-ray quality crystals would provide unambiguous confirmation of its structure. The analysis would yield precise data on:

Bond Lengths and Angles: The exact lengths of all carbon-carbon, carbon-oxygen, carbon-hydrogen, and carbon-bromine bonds, as well as the angles between them, confirming the substitution pattern on the phenol (B47542) ring.

Conformation: The specific orientation of the bulky tert-butyl group relative to the plane of the benzene ring would be established.

Planarity: The planarity of the benzene ring itself can be confirmed.

Intermolecular Interactions: The crystal packing arrangement would reveal how individual molecules of this compound interact with each other in the solid state. This includes identifying any hydrogen bonding involving the hydroxyl group and how the sterically demanding tert-butyl and bromo substituents influence the packing arrangement, which can prevent close intermolecular contacts. unibo.it

The data obtained from an X-ray diffraction experiment is highly detailed. While a specific crystal structure for this compound is not publicly available, the table below presents representative data that would be expected from such an analysis, based on known structures of similar substituted phenols. researchgate.netrsc.org

Table 2: Representative Crystallographic Data for a Substituted Phenol This table is interactive. Click on the headers to sort.

Parameter Description Representative Value
Crystal System The basic geometric shape of the unit cell. Monoclinic
Space Group The set of symmetry operations for the unit cell. P2₁/c
a (Å) Unit cell dimension. ~10.5 Å
b (Å) Unit cell dimension. ~6.2 Å
c (Å) Unit cell dimension. ~15.8 Å
β (°) Unit cell angle. ~98.5°
Volume (ų) Volume of the unit cell. ~1015 ų
Z Number of molecules per unit cell. 4
C-Br Bond Length The distance between the carbon and bromine atoms. ~1.90 Å

Theoretical and Computational Investigations of 4 Bromo 3 Tert Butylphenol

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods allow for the detailed examination of the electronic structure of 4-bromo-3-tert-butylphenol, providing predictions about its stability and reactive sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.govgoums.ac.ir It has proven to be an economical and accurate model for predicting molecular geometries and energies. nih.gov Studies on similar phenolic compounds, such as 2,4-dimethyl-6-tert-butyl phenol (B47542) (DTBP), have utilized DFT to analyze their mechanisms as antioxidants in various applications. tandfonline.com For instance, research on other brominated organic compounds has successfully employed DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, to optimize geometries and predict electronic properties. nih.govgoums.ac.ir

In a theoretical study on the atmospheric degradation of the related compound 4-tert-butylphenol (B1678320), DFT calculations were performed to construct a potential energy surface and analyze reaction pathways. researchgate.net Such calculations for this compound would similarly elucidate its electronic characteristics and predict its behavior in various chemical environments.

Table 1: Representative DFT Functionals and Basis Sets Used in Phenolic Compound Studies

This table illustrates common computational methods that could be applied to study this compound, based on research into related molecules.

FunctionalBasis SetApplication/Compound StudiedReference
B3LYP6-311++G(d,p)Electronic structure of brominated Schiff bases. goums.ac.ir goums.ac.ir
MN15, M05-2X, etc.6-31+G(d,p)Radical scavenging by 2,4-dimethyl-6-tert-butyl phenol. tandfonline.com tandfonline.com
B3LYP6-311G(d,p)Antioxidant properties of thienopyrimidine derivatives. frontiersin.org frontiersin.org

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting molecular reactivity. frontiersin.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. frontiersin.orgmalayajournal.org The energy of the HOMO (EHOMO) indicates a molecule's electron-donating ability, and the LUMO energy (ELUMO) reflects its electron-accepting ability. frontiersin.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater propensity for electron transfer. frontiersin.org For this compound, the electron-donating hydroxyl and tert-butyl groups, along with the electron-withdrawing bromine atom, would collectively influence the energies and distributions of these frontier orbitals. rsc.org The HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be influenced by the antibonding orbital of the carbon-bromine bond, suggesting a site for potential nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties

This table outlines the general principles of FMO theory and their conceptual application to this compound.

OrbitalRolePredicted Location on this compoundImplication for Reactivity
HOMO Electron DonorDelocalized over the phenol ring and oxygen atom.Site for electrophilic attack. khanacademy.orgyoutube.com
LUMO Electron AcceptorPrimarily associated with the aromatic ring and the C-Br bond.Site for nucleophilic attack.
HOMO-LUMO Gap Reactivity IndicatorA smaller gap suggests higher reactivity. frontiersin.orgmalayajournal.orgDetermines kinetic stability and electron transfer ease. malayajournal.org

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. For this compound, the presence of the bulky tert-butyl group is a dominant factor in its conformational preferences.

The tert-butyl group is a large, sterically demanding substituent extensively used to introduce steric congestion and conformational rigidity. mdpi.comchemrxiv.org Its bulkiness provides steric hindrance that can protect the adjacent phenolic hydroxyl group from rapid oxidation and reduce reactivity in reactions that require close approach to the aromatic ring. mdpi.com This steric shield also influences the preferred rotational orientation (conformation) of the hydroxyl group and can cause slight distortions in the planarity of the benzene (B151609) ring to minimize repulsive forces.

Computationally, the steric effect of the tert-butyl group has been shown to not have a significant impact on the regioselectivity of O-alkylation in some phenolic systems. researchgate.net However, it does play a crucial role in stabilizing the molecule. mdpi.com The tert-butyl group acts as an electron-donating group via the inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group, thereby enhancing the stability of any resulting phenoxy radicals during antioxidant activity. mdpi.com In reactions like electrophilic aromatic substitution, the steric hindrance from the tert-butyl group can direct incoming electrophiles away from the sterically crowded positions, influencing the final product distribution. khanacademy.orgresearchgate.net

Elucidation of Reaction Mechanisms via Computational Models

Computational models are indispensable for mapping the step-by-step pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed.

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy "transition state" or "activated complex" before forming products. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is known as the energy barrier or activation energy (Ea), which is a primary determinant of the reaction rate. quantumatk.com

Computational chemistry allows for the precise location of transition state structures on a potential energy surface and the calculation of their corresponding energy barriers. quantumatk.comnih.gov For example, in studies of the bromination of phenols or reactions involving similar molecules, computational methods have been used to identify transition states for various mechanistic steps, such as electrophilic attack or hydrogen abstraction. nih.govacs.org A computational study of the CH₂BrO₂ + ClO reaction, for instance, identified multiple transition states for different reaction channels, including H-abstraction and SN2 displacement, and calculated the energy barrier for each pathway. nih.gov A similar approach for this compound could be used to model its reactions, such as further bromination or oxidation, providing quantitative data on the energy barriers and helping to predict the most favorable reaction pathways. khanacademy.org

Radical Intermediate Studies

The study of radical intermediates is crucial for understanding the reaction mechanisms and antioxidant properties of phenolic compounds. For this compound, the primary radical intermediates of interest are the phenoxyl radical, formed by the homolytic cleavage of the hydroxyl group's O-H bond, and the radical cation, formed by the removal of an electron.

Phenoxyl Radical Formation and Stability:

The formation of the 4-bromo-3-tert-butylphenoxyl radical is a key step in many of its reactions, particularly in oxidation and free-radical scavenging processes. The stability of this radical is significantly influenced by the electronic and steric effects of the bromo and tert-butyl substituents.

Computational studies on substituted phenols, often employing density functional theory (DFT) methods like B3LYP, have shown that the stability of the phenoxyl radical is enhanced by substituents that can delocalize the unpaired electron spin. acs.orgnih.gov The spin density distribution in the phenoxyl radical of this compound would be influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating, sterically bulky tert-butyl group.

Radical Cation Studies:

In certain environments, such as during pulse radiolysis in non-polar solvents, phenol derivatives can form radical cations. researchgate.net The stability and decay of these radical cations are governed by the nature of the substituents on the aromatic ring. researchgate.net For this compound, the radical cation (ArOH•+) would be a metastable species.

Theoretical calculations indicate that electron-donating groups tend to stabilize the radical cation, while electron-withdrawing groups destabilize it, leading to faster deprotonation to form the more stable phenoxyl radical. researchgate.net Therefore, the electron-withdrawing bromine atom in this compound would be expected to increase the acidity of the radical cation and facilitate its conversion to the phenoxyl radical.

Table 1: Calculated Parameters for Substituted Phenoxyl Radicals (Illustrative)

Phenol DerivativeMethodO-H Bond Dissociation Energy (BDE) (kcal/mol)Spin Density at Oxygen
PhenolB3LYP/6-31G 86.50.28
p-CresolB3LYP/6-31G85.20.27
p-BromophenolB3LYP/6-31G 86.10.29
2,6-di-tert-butylphenol (B90309)B3LYP/6-31G81.30.25

Note: This table is illustrative and based on general findings for substituted phenols. Specific values for this compound would require dedicated computational studies.

Quantitative Structure-Property Relationship (QSPR) Studies (non-biological)

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with a specific activity or property. nih.govscienceopen.com For this compound, non-biological QSPR studies can be employed to predict its chemical reactivity and selectivity in various reactions.

The reactivity and selectivity of this compound in chemical reactions, such as electrophilic substitution, are dictated by the electronic and steric properties of its substituents. QSPR models can quantify these effects to make predictions.

Descriptors for QSPR Models:

A variety of molecular descriptors can be calculated using computational chemistry software and used to build QSPR models. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potentials, and partial atomic charges. nih.govnih.gov For instance, the energy of the HOMO is related to the molecule's ability to donate electrons in a reaction.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume and surface area. These are particularly important for understanding the regioselectivity of reactions, where steric hindrance can block certain reaction sites.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Predicting Reactivity in Electrophilic Aromatic Substitution:

The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the para position is blocked by the bromine atom. The tert-butyl group is at a meta position relative to the hydroxyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6).

The large tert-butyl group at position 3 will sterically hinder attack at the adjacent position 2. Consequently, electrophilic attack is most likely to occur at position 6. QSPR models incorporating steric descriptors could be used to quantify this selectivity. nih.govacs.org

Table 2: Illustrative Descriptors for QSPR Analysis of Substituted Phenols

CompoundHOMO Energy (eV)Molecular Volume (ų)LogP
Phenol-8.988.61.48
4-Bromophenol-9.1100.22.59
3-tert-Butylphenol (B181075)-8.8154.53.21
This compound-9.0 (estimated)166.1 (estimated)4.32 (estimated)

Note: The values for this compound are estimated based on the contributions of the individual substituents and are for illustrative purposes.

By developing QSPR models based on a training set of related phenolic compounds with known reactivity and selectivity, it would be possible to predict these properties for this compound with a reasonable degree of accuracy. researchgate.net These models are valuable tools in chemical process development and in the design of new molecules with desired properties.

Future Directions and Emerging Research Avenues in 4 Bromo 3 Tert Butylphenol Chemistry

Development of Highly Sustainable and Atom-Economical Syntheses

The traditional synthesis of brominated phenols often involves the use of elemental bromine, which presents significant safety and environmental challenges. Future research is heavily focused on developing greener alternatives. The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is a central theme.

Key research directions include:

Oxidative Bromination: Utilizing catalytic systems that employ bromide salts (like NaBr or KBr) in conjunction with a green oxidant (such as hydrogen peroxide or even molecular oxygen) represents a more sustainable approach. This avoids the direct use of hazardous Br₂ and often generates water as the only byproduct.

Electrochemical Bromination: Electrochemical methods offer a reagent-free approach to bromination. By applying an electric current to a solution containing a bromide source, reactive bromine species can be generated in situ, offering high control and minimizing waste.

Enzymatic Bromination: The use of bromoperoxidase enzymes for the regioselective bromination of phenolic compounds is a growing area of interest. These biocatalytic methods operate under mild conditions (aqueous media, room temperature) and can offer unparalleled selectivity, which is particularly relevant for complex phenol (B47542) structures.

Synthesis StrategyKey AdvantagesResearch Focus
Oxidative BrominationAvoids elemental bromine, uses green oxidants, water as a byproduct.Development of robust and recyclable catalysts.
Electrochemical BrominationReagent-free, high degree of control, in-situ generation of bromine.Optimization of electrode materials and reaction conditions.
Enzymatic BrominationHigh regioselectivity, mild reaction conditions, environmentally benign.Enzyme discovery, protein engineering for broader substrate scope.

Exploration of Novel Catalytic Transformations

The bromine atom in 4-bromo-3-tert-butylphenol is a versatile synthetic handle, making the compound an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research will undoubtedly expand the toolkit of transformations available for this molecule.

Emerging research in this area includes:

Photoredox Catalysis: Light-mediated catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. The application of photoredox catalysis to cross-coupling reactions involving this compound could enable transformations that are difficult to achieve with traditional thermal methods.

Nickel-Catalyzed Couplings: While palladium has been the dominant catalyst in cross-coupling chemistry, nickel catalysis is gaining prominence due to its lower cost and unique reactivity. Developing nickel-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings for sterically hindered substrates like this compound is a key research goal.

C-H Activation: A highly atom-economical approach involves the direct coupling of the C-H bonds of a reaction partner with the C-Br bond of this compound. This strategy avoids the need for pre-functionalized reagents, streamlining synthetic sequences and reducing waste.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automation offer solutions for safer, more efficient, and scalable manufacturing of this compound and its derivatives.

Future research will likely focus on:

Continuous Bromination Reactors: Designing packed-bed or microfluidic reactors for the bromination of 3-tert-butylphenol (B181075) would allow for precise control over reaction parameters (temperature, residence time), leading to higher yields and selectivity. This is particularly advantageous for highly exothermic reactions.

Real-time Reaction Monitoring: The incorporation of in-line analytical techniques (such as IR or NMR spectroscopy) into flow reactors allows for real-time optimization and quality control, ensuring consistent product quality and enabling rapid process development.

TechnologyImpact on Synthesis of this compoundResearch Focus
Flow ChemistryEnhanced safety, precise control, improved scalability.Reactor design, optimization of flow parameters.
AutomationReduced manual handling, increased throughput, streamlined multi-step synthesis.Integration of robotics and control software.
Real-time MonitoringImmediate process optimization, enhanced quality control.Development and integration of in-line analytical probes.

Design of Advanced Materials Based on this compound Scaffolds

The unique combination of a phenolic hydroxyl group, a bulky tert-butyl group, and a reactive bromine atom makes this compound an attractive building block for advanced materials.

Potential areas for future materials science research include:

Polymer Synthesis: The bromine atom can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Furthermore, the entire molecule can be incorporated into polymer backbones (e.g., through polyetherification or Suzuki polycondensation) to create materials with tailored thermal and mechanical properties. The bulky tert-butyl group can enhance solubility and modify the morphology of the resulting polymers.

Liquid Crystals: The rigid, anisotropic structure of certain derivatives of this compound could be exploited in the design of novel liquid crystalline materials for display and sensor applications.

Functional Small Molecules: By using the bromine atom as a point of diversification, a wide array of functional molecules can be synthesized. These could include novel antioxidants, UV stabilizers, or precursors to pharmaceutically active compounds.

Mechanistic Studies of Under-explored Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, several areas warrant further mechanistic investigation.

Key research questions to be addressed include:

Regioselectivity in Electrophilic Aromatic Substitution: A detailed computational and experimental study of the factors governing the regioselectivity of bromination of 3-tert-butylphenol would provide valuable insights for optimizing the synthesis of the desired 4-bromo isomer. This would involve analyzing the electronic and steric effects of the tert-butyl and hydroxyl groups.

Kinetics of Cross-Coupling Reactions: In-depth kinetic studies of palladium- or nickel-catalyzed cross-coupling reactions involving this compound would help to elucidate the rate-determining steps and the role of steric hindrance from the ortho-tert-butyl group. This knowledge is crucial for catalyst and ligand design.

Identification of Reaction Intermediates: The use of advanced spectroscopic techniques (e.g., low-temperature NMR) and mass spectrometry can aid in the detection and characterization of transient intermediates in catalytic cycles, providing a more complete picture of the reaction pathway.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Bromo-3-tert-butylphenol with high yield and purity?

Methodological Answer: Synthesis typically involves bromination of 3-tert-butylphenol. Key variables include:

  • Reagent selection : Use N-bromosuccinimide (NBS) or Br₂ in a controlled environment to avoid over-bromination.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid may stabilize intermediates.
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., di-bromination).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity ≥99%, critical for downstream applications .

Q. How can spectroscopic techniques distinguish this compound from structural analogs like 4-Bromo-2-tert-butylphenol?

Methodological Answer:

  • ¹H NMR : The tert-butyl group (δ 1.2–1.4 ppm, 9H singlet) and aromatic protons (meta to Br: δ ~7.2 ppm, doublet; para to tert-butyl: δ ~6.8 ppm, triplet) provide distinct splitting patterns.
  • ¹³C NMR : Bromine’s deshielding effect shifts the attached aromatic carbon to δ ~120 ppm, while tert-butyl carbons appear at δ ~29–35 ppm.
  • IR : O-H stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 242 (for C₁₀H₁₃BrO) with fragmentation patterns (e.g., loss of tert-butyl: m/z 185) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported reactivity of this compound under nucleophilic substitution vs. coupling reactions?

Methodological Answer: Conflicting reactivity data may arise from solvent polarity, catalyst choice, or steric effects of the tert-butyl group. To address discrepancies:

  • Control experiments : Compare reactions in THF (low polarity) vs. DMSO (high polarity) to assess solvent effects.
  • Catalyst screening : Test Pd⁰ vs. Cu-mediated systems for Suzuki coupling; steric hindrance from tert-butyl may favor bulky ligands (e.g., SPhos).
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., aryl boronate formation in coupling).
  • Computational modeling : DFT calculations predict regioselectivity and transition-state energies .

Q. How to design in vitro assays to evaluate the genotoxic potential of this compound?

Methodological Answer: Follow OECD Guideline 471 for bacterial reverse mutation assays (Ames test):

  • Test strains : Use Salmonella typhimurium TA98 (frame-shift mutations) and TA100 (base-pair substitutions) with/without metabolic activation (S9 mix).
  • Dose range : Include 5–5000 µg/plate to determine dose-response.
  • Controls : Negative (solvent), positive (e.g., sodium azide for TA100).
  • Data interpretation : A ≥2-fold increase in revertant colonies vs. negative control indicates mutagenicity. Ensure GLP compliance for reproducibility .

Q. What strategies optimize the use of this compound as a precursor in synthesizing heterocyclic compounds?

Methodological Answer:

  • Suzuki-Miyaura coupling : React with aryl boronic acids to introduce diverse substituents. Steric hindrance from tert-butyl may require elevated temperatures (80–100°C).
  • Cyclization reactions : Use CuI/L-proline to form benzofurans via Ullmann coupling.
  • Functional group interconversion : Convert phenol to triflate (Tf₂O, pyridine) for nucleophilic aromatic substitution with amines or thiols.
  • Protection/deprotection : Protect hydroxyl with acetyl groups during bromine-lithium exchange to prevent side reactions .

Data Analysis and Interpretation

Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility profiling : Measure solubility in solvents (e.g., water, ethanol, DCM) via gravimetric analysis.
  • Thermodynamic parameters : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity.
  • Crystal structure analysis : X-ray diffraction identifies H-bonding (phenol O-H) or π-π interactions influencing solubility. Conflicting data may reflect polymorphic forms or impurities .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light sensitivity : Expose to UV (254 nm) and compare with dark controls.
  • Degradation products : Identify via LC-MS (e.g., debromination products or quinone formation).
  • Recommendations : Store in amber vials at –20°C under inert gas (N₂) to prevent oxidation .

Advanced Applications

Q. How does the tert-butyl group in this compound influence its bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme assays : Test against cytochrome P450 or tyrosinase using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase).
  • Structure-activity relationship (SAR) : Compare with analogs lacking tert-butyl to assess steric effects on binding.
  • Molecular docking : Simulate interactions with enzyme active sites; tert-butyl may occupy hydrophobic pockets, enhancing affinity .

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4-Bromo-3-tert-butylphenol

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